(Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
(Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one scaffold. Aurones are a subclass of flavonoids characterized by a benzofuranone core with a benzylidene substituent at the C2 position. The compound features a 4-fluorobenzylidene group and a 2-oxopropoxy side chain at the C6 position of the benzofuranone ring. These structural modifications are critical for enhancing its biological activity, particularly in targeting tubulin polymerization and inhibiting cancer cell proliferation .
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO4/c1-11(20)10-22-14-6-7-15-16(9-14)23-17(18(15)21)8-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHNABQANVAGOI-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound belonging to the class of chromones, characterized by a benzofuran core with various substituents that may influence its biological activity. This article reviews the existing literature on its biological properties, potential mechanisms of action, and related compounds to provide a comprehensive understanding of its pharmacological significance.
Chemical Structure and Properties
The compound features a Z configuration at the 2-position with a 4-fluorobenzylidene group and a 2-oxopropoxy moiety at the 6-position of the benzofuran structure. Despite its structural complexity, detailed information regarding its physical and chemical properties, such as melting point, boiling point, solubility, and stability, is currently lacking.
The precise mechanism of action for this compound remains to be elucidated. However, insights can be drawn from related compounds:
- Molecular Docking Studies : Research employing molecular docking techniques has indicated that benzofuran derivatives can effectively bind to target proteins involved in viral replication and cancer cell proliferation. For example, docking studies revealed strong interactions between benzofuran-based inhibitors and HCV RdRp .
- Enzyme Inhibition : Many benzofuran derivatives act as enzyme inhibitors, which may contribute to their therapeutic effects against various diseases. This includes inhibition of key enzymes involved in metabolic pathways related to cancer growth or viral replication .
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been investigated:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| BF1-BF7 (Benzofuran-1,3,4-oxadiazole) | Antiviral against HCV | Inhibition of NS5B polymerase |
| BF8-BF15 (Benzofuran-1,2,4-triazole) | Anticancer | Induction of apoptosis |
| BF12 (N-4-fluorophenyl-benzofuran-1,2,4-triazole) | Anti-HCV | Strong binding affinity to RdRp |
These studies indicate that modifications in the benzofuran structure can significantly enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Aurone derivatives with variations in substituents on the benzylidene ring or benzofuranone core exhibit distinct biological profiles. Below is a comparative analysis of key analogs:
Key Findings
Substituent Effects on Activity: Benzylidene Modifications: The 4-fluorobenzylidene group in the target compound likely enhances tubulin binding compared to non-halogenated analogs (e.g., 6y) . Indole or pyridine substituents (as in 5a and 5b) improve cancer cell selectivity and reduce toxicity . C6 Side Chains: The 2-oxopropoxy group in the target compound may mimic the dichlorobenzyloxy group in 5b, which is critical for tubulin interaction. Methoxy or hydroxy groups at C6 (e.g., 6y) reduce antiproliferative activity .
Mechanistic Insights :
- Compounds like 5a and 5b bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
- The antiviral activity of CID:1804018 highlights the scaffold’s versatility, with side chains enabling interactions with viral proteins like Marburg NP .
The 4-fluorobenzylidene group in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., 6y) .
Data Tables
Table 1: Structural Comparison of Aurone Derivatives
| Compound | Benzylidene Substituent | C6 Substituent | Additional Modifications |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl | 2-Oxopropoxy | None |
| 5a | 1-Ethyl-5-methoxyindol-3-yl | Acetonitrile | Indole methylation |
| 5b | Pyridin-4-yl | 2,6-Dichlorobenzyloxy | Dichloro substitution |
| CID:1804018 | 2,5-Dimethoxyphenyl | 4-Methoxyphenyl-2-oxoethoxy | Multiple methoxy groups |
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
